4-(2-Chlorophenyl)cyclohexanol
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Overview
Description
4-(2-Chlorophenyl)cyclohexanol is a compound with the molecular formula C12H15ClO. It is synthesized from 1-Bromo-2-chlorobenzene . The compound has a molecular weight of 210.70 and is characterized by its complexity .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexanol ring with a chlorine-substituted phenyl group attached . The InChI key for this compound is BOPUIUWYLUIQCX-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, alcohols like this compound generally undergo reactions such as dehydration and oxidation .Physical and Chemical Properties Analysis
This compound shares similar properties with cyclohexanol, which is a viscous liquid with a relatively high melting point and boiling point. It is polar due to the presence of a hydroxyl (-OH) group, making it capable of forming hydrogen bonds .Properties
IUPAC Name |
4-(2-chlorophenyl)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9-10,14H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPUIUWYLUIQCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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